![molecular formula C17H17FN2O4S2 B2492161 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895468-31-2](/img/structure/B2492161.png)
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is part of a class of chemicals known for their potential biological activities, which have prompted the synthesis and analysis of their structure, chemical properties, and physical properties. While the specific compound does not have direct studies, related compounds provide insight into the methodologies and analytical techniques used in such research.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from basic building blocks to the final complex molecule. For example, a study detailed the synthesis of various acetamide derivatives by reacting different substituted molecules in the presence of catalysts and specific conditions to achieve the desired product (Sunder & Maleraju, 2013). These methodologies highlight the complexity and precision required in synthesizing similar compounds.
Molecular Structure Analysis
Molecular structure analysis often employs techniques like NMR, IR, Mass Spectroscopy, and X-ray crystallography to elucidate the structure of synthesized compounds. For instance, crystal structure and DFT studies were conducted to understand the geometry, electronic structure, and functional groups' orientation in a related molecule (Gautam, Gautam, & Chaudhary, 2013).
Scientific Research Applications
Antimicrobial Activity
Compounds bearing the sulfonamide moiety, such as N-substituted sulfonamides with benzodioxane structures, have been investigated for their antibacterial potential against various Gram-negative and Gram-positive bacterial strains. This suggests that compounds with similar structural features could serve as promising candidates for developing new antibacterial agents (Abbasi et al., 2016).
Antioxidant Activity
Amidomethane sulfonyl-linked bis heterocycles, including pyrrolyl oxazoles, thiazoles, and imidazoles, derived from sulfonamides have shown significant antioxidant activities. These findings highlight the potential for sulfonamide derivatives, including those similar to the queried compound, to act as effective antioxidants in various oxidative stress-related conditions (Talapuru et al., 2014).
Anti-inflammatory Activity
Sulfonamide derivatives have also been explored for their anti-inflammatory properties. For instance, novel sulfonamide derivatives have demonstrated potent cytotoxic activities, suggesting their utility in anti-inflammatory drug development. This implies that related compounds, including N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, might possess anti-inflammatory capabilities that could be beneficial for treating inflammation-related disorders (Ghorab et al., 2015).
Enzyme Inhibition
Compounds with sulfonamide groups have been synthesized and evaluated for their enzyme inhibitory activities, particularly against α-glucosidase and acetylcholinesterase. Such studies indicate the potential of sulfonamide-containing compounds to inhibit specific enzymes, which could be useful in the treatment of diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Synthesis of Novel Compounds
Research into sulfonamide derivatives often involves the synthesis of novel compounds with potential therapeutic applications. For example, the synthesis of new N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides as antibacterial agents showcases the ongoing exploration into sulfonamide derivatives for pharmaceutical applications (Darwish et al., 2014).
properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S2/c1-17(2)7-12-15(13(21)8-17)25-16(19-12)20-14(22)9-26(23,24)11-5-3-10(18)4-6-11/h3-6H,7-9H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKUZTLBKWTBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

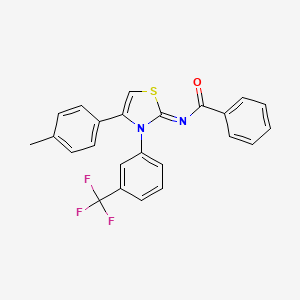
![4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione](/img/structure/B2492081.png)
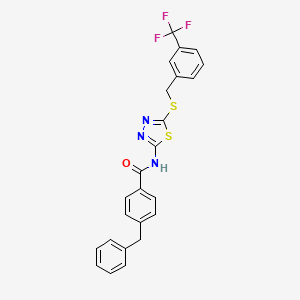
![(2S)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid;dihydrochloride](/img/structure/B2492086.png)
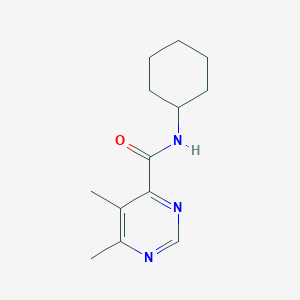
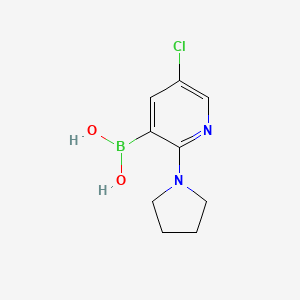
![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2492089.png)
![(4-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone](/img/structure/B2492090.png)
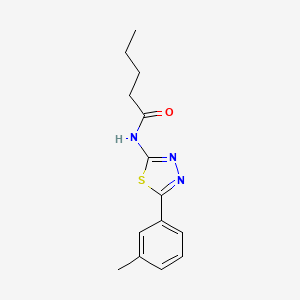
![2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492092.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2492096.png)
![2-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2492099.png)
![3-(2-Ethoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2492100.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2492101.png)